5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic molecule that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structures such as 2,3-dihydro-1,4-benzodioxin and 1,2-oxazole. The key steps include:
Formation of 2,3-dihydro-1,4-benzodioxin: This can be achieved by the reaction of 3,4-dichloro-1,2-dihydroxybenzene with epibromohydrin in the presence of a base, followed by Friedel-Crafts acylation.
Formation of 1,2-oxazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final compound is formed by coupling the intermediate structures through various reactions such as amide bond formation and cyclization.
Industrial Production Methods
Industrial production methods for such complex molecules typically involve optimization of the synthetic routes to maximize yield and minimize cost. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is used in the study of reaction mechanisms.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine
In medicine, the compound is explored for its therapeutic potential. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.
1,2-oxazole derivatives: These compounds share the oxazole ring and are used in similar applications.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide lies in its complex structure, which combines multiple heterocyclic rings.
Properties
Molecular Formula |
C22H15N5O5S2 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15N5O5S2/c1-11-18(21-24-19(27-32-21)17-3-2-8-33-17)34-22(23-11)25-20(28)13-10-15(31-26-13)12-4-5-14-16(9-12)30-7-6-29-14/h2-5,8-10H,6-7H2,1H3,(H,23,25,28) |
InChI Key |
YQOYVGBEWXBITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=NC(=NO5)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.